molecular formula C16H30O B14263273 2-Dodecyne, 12-(1,1-dimethylethoxy)- CAS No. 159898-73-4

2-Dodecyne, 12-(1,1-dimethylethoxy)-

Cat. No.: B14263273
CAS No.: 159898-73-4
M. Wt: 238.41 g/mol
InChI Key: HVCQGLVNXOCUPG-UHFFFAOYSA-N
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Description

2-Dodecyne, 12-(1,1-dimethylethoxy)- is a specialty organic compound that features a terminal alkyne core structure derivatized with a tert-butoxy moiety. This molecular architecture, combining a long alkyl chain (dodecyl) with an alkyne function and a protected alcohol, makes it a valuable building block in organic synthesis and materials science research. The terminal alkyne group is particularly useful in metal-catalyzed coupling reactions, most notably the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction for the efficient and reliable formation of 1,2,3-triazoles. This reactivity is exploited in various fields, including polymer chemistry, bioconjugation, and pharmaceutical development, for creating complex molecular architectures. The tert-butoxy (t-butoxy) group at the 12-position serves as a robust protecting group for a hydroxyl function, enhancing the compound's stability during synthetic transformations that involve other parts of the molecule. Researchers may utilize this compound in the development of novel surfactants, ligands, or polymeric materials where a specific, inert chain end is required. This product is intended for research and development purposes exclusively and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

159898-73-4

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

12-[(2-methylpropan-2-yl)oxy]dodec-2-yne

InChI

InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h7-15H2,1-4H3

InChI Key

HVCQGLVNXOCUPG-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCCCCOC(C)(C)C

Origin of Product

United States

Preparation Methods

Halogenation-Alkylation Strategy

Alternative Pathways

Elimination from Vicinal Dihalides

Treatment of 1,2-dibromo-12-(tert-butoxy)dodecane with KNH₂/NH₃ induces double dehydrohalogenation to form the alkyne. This method is less favored due to poor regioselectivity and low yields (<40%) in long-chain systems.

Reductive Alkylation

Sodium cyanoborohydride reduces imines derived from propargylamine and 12-(tert-butoxy)dodecanal, but competing reduction of the alkyne limits utility.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost
Halogenation-Alkylation 70–80 High Moderate $$
Sonogashira Coupling 50–60 Medium Low $$$
Elimination <40 Low Poor $

Key Observations :

  • The halogenation-alkylation route balances yield and scalability.
  • Sonogashira coupling is hindered by the inefficiency of alkyl halides in cross-couplings.

Industrial-Scale Considerations

Large-scale synthesis faces two primary hurdles:

  • Solubility : Long-chain intermediates require polar aprotic solvents (e.g., DMF, THF), increasing costs.
  • Purification : Column chromatography is impractical; distillation or crystallization is preferred.

Patent US5599848A highlights the use of acetal protection to improve reaction efficiency in similar systems. For example, masking the alkyne as a silyl ether (e.g., TMS-protected) could prevent side reactions during tert-butoxy installation.

Emerging Techniques

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer for exothermic reactions (e.g., Grignard formation). A microreactor could improve the halogenation-alkylation pathway’s safety and yield.

Enzymatic Catalysis

Lipases catalyze etherification in aqueous media, potentially replacing harsh bases in tert-butoxy group synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Dodecyne, 12-(1,1-dimethylethoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .

Medicine: Its unique structural features make it a valuable scaffold for the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets. The triple bond in the compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The tert-butoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The preparation of tert-butoxy-substituted alkynes requires stringent anhydrous conditions, akin to acetyl chloride-mediated esterifications .
  • Spectroscopic Data : Mass spectral libraries (e.g., NIST) provide reference fragmentation patterns for tert-butoxy compounds, aiding in structural confirmation .
  • Unresolved Issues: Limited data exist on the environmental persistence or biodegradability of long-chain tert-butoxy alkynes, necessitating further study.

Q & A

Q. Q1: What are the optimal synthetic routes for 2-Dodecyne, 12-(1,1-dimethylethoxy)-, and how can side reactions be minimized during tert-butoxycarbonylation?

A: The synthesis of tert-butoxycarbonyl (Boc)-protected compounds often involves reagents like 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile ( ). For 2-Dodecyne derivatives, the tert-butoxy group at the terminal position requires regioselective protection. A two-step approach is recommended:

Alkyne Functionalization : Introduce the alkyne moiety via Sonogashira coupling under inert conditions.

Boc Protection : Use Boc-anhydride [(Boc)₂O] with catalytic DMAP in anhydrous THF at 0–5°C to avoid over-alkylation ().
Side Reaction Mitigation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2). Excess Boc reagent can lead to carbamate byproducts; stoichiometric control (1.1 eq) is critical .

Q. Q2: How can researchers validate the molecular structure of 2-Dodecyne, 12-(1,1-dimethylethoxy)- using spectral data?

A: Cross-reference spectral libraries from authoritative databases:

  • Mass Spectrometry (MS) : Compare fragmentation patterns with EPA/NIH Mass Spectral Data Base entries for tert-butoxy-cycloalkenes (e.g., m/z 168 for C11H20O derivatives in ).
  • NMR : Look for characteristic tert-butyl signals (δ 1.2–1.4 ppm, singlet) and alkyne protons (δ 2.1–2.3 ppm).
  • IR : Confirm the presence of a carbonyl stretch (~1700 cm⁻¹ for Boc groups) and alkyne C≡C (~2100 cm⁻¹).
    Validation Protocol : Use high-purity solvents and internal standards (e.g., TMS) for reproducibility .

Advanced Research Questions

Q. Q3: How do steric effects influence the reactivity of the tert-butoxy group in catalytic applications of 2-Dodecyne derivatives?

A: The bulky tert-butoxy group induces steric hindrance, affecting:

  • Catalytic Activity : Reduces substrate accessibility in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings).
  • Regioselectivity : Directs reactions to less hindered sites (e.g., alkyne termini over internal positions).
    Experimental Design :

Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs.

X-ray Crystallography : Resolve spatial arrangements (e.g., shows triclinic packing for Boc-protected alanine derivatives).
Data Interpretation : Correlate steric parameters (e.g., Tolman cone angles) with turnover frequencies .

Q. Q4: What strategies resolve contradictions in spectral data for tert-butoxy-alkyne isomers?

A: Contradictions arise due to isomerism (e.g., cyclohexene vs. bicyclo derivatives in ). Resolution Workflow :

Chromatographic Separation : Use HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers.

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Crystallographic Validation : As in , resolve absolute configurations via single-crystal XRD.
Case Study : EPA/NIH Data Base lists multiple C10H14O isomers (); distinguish via NOESY (nuclear Overhauser effect) for spatial proximity analysis .

Q. Q5: How can researchers optimize Boc-deprotection in 2-Dodecyne derivatives for peptide coupling without alkyne degradation?

A: Boc removal typically uses acidic conditions (e.g., TFA/DCM), but alkynes are acid-sensitive. Methodological Solutions :

Mild Deprotection : Use HCl in dioxane (4M, 0°C) to minimize protonation of the alkyne.

In Situ Protection : Temporarily protect the alkyne with trimethylsilyl (TMS) groups before deprotection.

Kinetic Monitoring : Track deprotection via LC-MS; terminate reaction at 90% completion to avoid side reactions.
Validation : Compare yields with/without TMS protection ( highlights Boc-amino acid stability in peptide synthesis) .

Methodological & Analytical Challenges

Q. Q6: What advanced techniques characterize the electronic effects of the tert-butoxy group in 2-Dodecyne derivatives?

A:

  • Ultrafast Spectroscopy : Probe charge transfer dynamics using femtosecond transient absorption (e.g., alkyne-to-Boc group interactions).
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing/donating effects.
  • NMR Relaxation Studies : Quantify steric crowding via T₁/T₂ relaxation times.
    Data Integration : Cross-reference with crystallographic data (e.g., ’s triclinic parameters) to correlate structure with electronic properties .

Q. Q7: How can researchers address solubility limitations of 2-Dodecyne derivatives in aqueous reaction systems?

A:

  • Co-Solvent Systems : Use THF/H₂O (4:1) or DMSO/water mixtures.
  • Micellar Catalysis : Employ nonionic surfactants (e.g., Triton X-100) to enhance dispersion.
  • Derivatization : Introduce polar groups (e.g., PEG chains) at non-reactive sites ( demonstrates functionalization of ether-linked aromatics).
    Validation : Measure partition coefficients (logP) via shake-flask method before/after modifications .

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